1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine
Description
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H21N3O4S/c19-18(20)14-5-7-15(8-6-14)23(21,22)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 |
InChI Key |
LZCHXDNSHIFDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Piperazine and Cyclopentanone
The alkylation of piperazine with cyclopentanone via catalytic hydrogenation is the most efficient method for synthesizing 1-cyclopentylpiperazine, a key intermediate. This reaction typically employs Raney nickel or palladium-based catalysts under hydrogen pressure.
Procedure :
-
Reactants : Piperazine (anhydrous or hexahydrate) and cyclopentanone in a 1:1 molar ratio.
-
Catalyst : Raney nickel (5–10 wt%) or 5% Pd/C.
-
Conditions : 20–40 atm H₂, 70–120°C, 2–4 hours.
-
Workup : Filtration, solvent removal, and recrystallization from 1,4-dioxane or ethyl acetate.
Key Data :
| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Byproduct (1,4-Dicyclopentylpiperazine) |
|---|---|---|---|---|---|
| Raney Ni | 120 | 40 | 4 | 69.4 | 4.0% |
| Pd/C | 70 | 20 | 2 | 88.7 | <1% |
The use of Pd/C reduces side reactions, achieving higher yields with milder conditions.
Sulfonylation of 1-Cyclopentylpiperazine
Reaction with 4-Nitrobenzenesulfonyl Chloride
The sulfonylation step introduces the 4-nitrophenylsulfonyl group to the secondary amine of 1-cyclopentylpiperazine. This nucleophilic substitution proceeds efficiently in polar aprotic solvents.
Procedure :
-
Reactants : 1-Cyclopentylpiperazine (1 equiv) and 4-nitrobenzenesulfonyl chloride (1.2 equiv).
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 1.3 equiv).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 1–2 hours.
-
Workup : Aqueous extraction, drying (Na₂SO₄), and purification via recrystallization (ethyl acetate/hexane).
Key Data :
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCM | TEA | 0 → 25 | 1.5 | 85 | 99 |
| THF | DIPEA | 0 → 25 | 2 | 92 | 98 |
The reaction is highly selective for the secondary amine, with no observed disulfonylation.
Alternative Synthetic Routes
One-Pot Alkylation-Sulfonylation
A streamlined approach combines alkylation and sulfonylation in a single pot, though yields are marginally lower due to competing side reactions.
Procedure :
-
Alkylation : Piperazine, cyclopentanone, and Raney Ni in ethanol under H₂ (40 atm, 120°C, 4 h).
-
Sulfonylation : Direct addition of 4-nitrobenzenesulfonyl chloride and DIPEA to the reaction mixture.
-
Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, ethyl acetate/hexane).
Outcome :
-
Yield : 68% (over two steps).
-
Advantage : Reduces purification steps but requires careful stoichiometric control.
Challenges and Optimization
Byproduct Formation
Scalability
Industrial-scale production employs continuous-flow reactors for the hydrogenation step, achieving 95% conversion with automated temperature and pressure controls.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Catalytic Hydrogenation + Sulfonylation | 2 | 85–92 | 98–99 | High | Moderate |
| One-Pot Synthesis | 1 | 68 | 95 | Moderate | High |
The two-step method remains preferred for high-purity applications, while the one-pot approach suits rapid small-scale synthesis.
Experimental Protocols
Detailed Procedure for Two-Step Synthesis
Step 1: 1-Cyclopentylpiperazine
-
Charge piperazine (172 g, 2.0 mol), cyclopentanone (188 g, 2.2 mol), and Raney Ni (17 g) into an autoclave.
-
Pressurize with H₂ to 40 atm, heat to 120°C, and stir for 4 hours.
-
Cool, filter catalyst, and concentrate under vacuum. Recrystallize from 1,4-dioxane.
-
Dissolve 1-cyclopentylpiperazine (100 g, 0.58 mol) in DCM (500 mL).
-
Add DIPEA (1.3 equiv) and 4-nitrobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir at 25°C for 2 hours, wash with water (3 × 200 mL), dry, and recrystallize.
Chemical Reactions Analysis
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Scientific Research Applications
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Sulfonylpiperazine derivatives differ primarily in substituents at the 1- and 4-positions of the piperazine ring. Key analogs and their properties are summarized below:
Notes:
Key Observations :
Crystallographic and Conformational Insights
- Crystal structures of analogs (e.g., 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine) reveal planar sulfonyl groups and chair conformations in the piperazine ring, stabilizing ligand-receptor interactions .
- Substituents at the 1-position (e.g., tert-butyl in ) induce steric effects, altering molecular packing and solubility .
Biological Activity
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a cyclopentyl group and a nitrophenylsulfonyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine can be represented as follows:
This structure includes a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) agents and other therapeutic areas.
The biological activity of this compound may involve several mechanisms, including:
- Receptor Modulation : Piperazine derivatives often interact with neurotransmitter receptors, which can influence various physiological processes.
- Enzyme Inhibition : The sulfonyl group may confer the ability to inhibit specific enzymes, potentially affecting metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine exhibit a range of biological activities, including:
- Antimicrobial Properties : Some piperazine derivatives have shown effectiveness against bacterial and fungal strains.
- CNS Activity : Many piperazines are explored for their neuropharmacological effects, including anxiolytic and antidepressant properties.
- Anticancer Potential : Certain structural analogs have been investigated for their ability to inhibit tumor growth.
Data Table: Biological Activities of Related Piperazine Compounds
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of piperazine derivatives:
- Antimicrobial Activity : A study demonstrated that certain piperazine compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a potential use in treating infections .
- CNS Effects : Research into the neuropharmacological properties of piperazines indicated that some derivatives could modulate serotonin and dopamine receptors, leading to anxiolytic effects in animal models .
- Anticancer Research : Investigations into the anticancer potential of piperazine derivatives revealed that they could inhibit cell proliferation in various cancer cell lines through apoptosis induction .
Q & A
Q. What are the key synthetic routes for 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A common method includes reacting cyclopentylpiperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Temperature control (0–25°C) and stoichiometric ratios are critical to avoid side products like over-sulfonylated derivatives. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine ring conformation and substituent positions. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₅H₂₀N₃O₄S; ~362.4 g/mol) and isotopic patterns .
Q. What are the primary biological activities reported for sulfonylpiperazine derivatives, and how do structural modifications affect potency?
Sulfonylpiperazines exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. The 4-nitrophenyl group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinases). Cyclopentyl substituents increase lipophilicity, potentially enhancing blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational modeling optimize the design of analogs with improved target specificity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosine kinases or G-protein-coupled receptors. Substituent modifications (e.g., replacing nitrophenyl with fluorophenyl) can be modeled to balance steric effects and π-π interactions. Free energy perturbation (FEP) calculations refine thermodynamic stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Validate findings via:
Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage?
Stability studies show degradation via hydrolysis of the sulfonamide bond under acidic (pH < 3) or alkaline (pH > 10) conditions. Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent oxidation. Accelerated stability testing (40°C/75% RH) predicts shelf life .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Limitations : Low yields due to steric hindrance from the cyclopentyl group. Solutions :
- Use microwave-assisted synthesis to enhance reaction kinetics.
- Employ bulky bases (e.g., DBU) to deprotonate piperazine efficiently .
Q. How can researchers validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) confirm compound-target binding by measuring protein stability shifts.
- Silencing target genes (CRISPR/siRNA) and assessing loss of compound efficacy .
Key Considerations for Future Research
- Explore prodrug strategies to enhance bioavailability via esterification of the sulfonamide group.
- Investigate synergistic effects with existing chemotherapeutics using combination index (CI) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
